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Compound Name: M50054

Cat. No.: B1662973
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Abstract

2,2'-Methylenebis(1,3-cyclohexanedione), also known by its code M50054, is a synthetic
organic compound that has garnered significant interest in the scientific community for its
potent biological activities. This technical guide provides an in-depth overview of the
foundational research on this molecule, covering its synthesis, chemical properties, and, most
notably, its role as an inhibitor of apoptosis. Detailed experimental protocols for its synthesis
and key biological assays are presented, along with a comprehensive summary of its
guantitative data. Furthermore, this guide illustrates the key signaling pathway associated with
its mechanism of action through a detailed diagram. This document is intended to serve as a
core resource for researchers and professionals in the fields of medicinal chemistry,
pharmacology, and drug development who are interested in the therapeutic potential of 2,2'-
methylenebis(1,3-cyclohexanedione).

Chemical Identity and Properties

2,2'-Methylenebis(1,3-cyclohexanedione) is a diketone with a methylene bridge connecting two
1,3-cyclohexanedione rings. Its chemical structure and key properties are summarized in the
tables below.
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Identifier Value

IUPAC Name zi-([)(:(;G-dioxocyclohexyl)methyl]cyclohexane-l,B-

Synonyms M50054, 2,2'-Methylenedi(cyclohexane-1,3-
dione)

CAS Number 54135-60-3

Molecular Formula C13H1604

Molecular Weight 236.27 g/mol

Property Value

Appearance Off-white solid

Melting Point 132.5-133.5 °C[1]

Boiling Point 461.2 °C (predicted)

Solubility Soluble in DMSO and ethanol

Synthesis

The primary method for the synthesis of 2,2'-methylenebis(1,3-cyclohexanedione) is the
Knoevenagel condensation of 1,3-cyclohexanedione with formaldehyde. This reaction involves
the formation of a new carbon-carbon bond between the active methylene group of 1,3-
cyclohexanedione and the carbonyl carbon of formaldehyde, followed by a second addition to
another molecule of 1,3-cyclohexanedione.

Experimental Protocol: Knoevenagel Condensation

While a specific detailed protocol for the synthesis of 2,2'-methylenebis(1,3-cyclohexanedione)
is not readily available in the searched literature, a general procedure based on the
Knoevenagel condensation of dicarbonyl compounds with formaldehyde is described below.
This protocol is adapted from procedures for similar condensations and should be optimized for
the specific synthesis of the target compound.
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Materials:

1,3-Cyclohexanedione

Formaldehyde (37% aqueous solution or paraformaldehyde)

Weak base catalyst (e.g., piperidine, diethylamine)

Solvent (e.g., ethanol, methanol, or water)

Hydrochloric acid (for workup)

Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
1,3-cyclohexanedione (2.0 equivalents) in a suitable solvent.

e Add a catalytic amount of a weak base to the solution.
e Slowly add formaldehyde (1.0 equivalent) to the reaction mixture with stirring.

e The reaction mixture may be stirred at room temperature or heated to reflux for a period of
time, which needs to be determined empirically (e.g., by monitoring the reaction progress
using thin-layer chromatography).

 After the reaction is complete, cool the mixture to room temperature.

« If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed
under reduced pressure.

e The crude product is then subjected to a workup procedure, which may involve washing with
water and acidification with dilute hydrochloric acid to neutralize the catalyst.

e The crude product is purified by recrystallization from a suitable solvent system to yield pure
2,2'-methylenebis(1,3-cyclohexanedione).
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Spectroscopic Data

The structural characterization of 2,2'-methylenebis(1,3-cyclohexanedione) is crucial for
confirming its identity and purity. The following table summarizes the expected spectroscopic
data based on its structure, though detailed experimental spectra were not available in the
search results.

Spectroscopy Expected Features

Signals corresponding to the methylene protons
of the cyclohexanedione rings, the methine

protons at the 2-positions, and the bridging

1H NMR _ _
methylene protons. The exact chemical shifts
and multiplicities would need to be determined
experimentally.
Signals for the carbonyl carbons, the methine
carbons at the 2-positions, the bridging

13C NMR

methylene carbon, and the methylene carbons

of the cyclohexanedione rings.

Strong absorption bands characteristic of the
C=0 stretching of the ketone groups (typically
around 1700-1740 cm~?), and C-H stretching

and bending vibrations.

IR (Infrared)

A molecular ion peak (M*) corresponding to the
M Spect . molecular weight of the compound (236.27
ass Spectrometr
P Y g/mol ), along with characteristic fragmentation

patterns.

Biological Activity: Inhibition of Apoptosis

2,2'-Methylenebis(1,3-cyclohexanedione) (M50054) has been identified as a potent inhibitor of
apoptosis, or programmed cell death.[1][2] Its primary mechanism of action is the inhibition of
caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[1][2]

Quantitative Data on Biological Activity
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Assay

Cell Line

Inducer

ICso0 Value

Inhibition of Apoptosis

Human Fas-

Soluble human Fas

67 ug/mL[1]

expressing WCS8 cells ligand
o U937 human
Inhibition of Cell ) ) )
monocytic leukemia Etoposide 130 pg/mL[1]
Death
cells
o U937 human
Inhibition of DNA ) ) )
] monocytic leukemia Etoposide 54 pg/mL[1]
Fragmentation
cells
o U937 human
Inhibition of Caspase- ) i i
monocytic leukemia Etoposide 79 pg/mL[1]

3 Activation

cells

It is important to note that M50054 does not directly inhibit the enzymatic activity of caspase-3.

[1]

Experimental Protocols for Biological Assays

This protocol describes a general method for inducing apoptosis in U937 cells with etoposide

and assessing the inhibitory effect of M50054.

Materials:

e U937 human monocytic leukemia cell line

* RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

o Etoposide solution

e M50054 solution (dissolved in DMSO)

e Phosphate-buffered saline (PBS)

e Apoptosis detection kit (e.g., Annexin V-FITC and Propidium lodide)
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e Flow cytometer

Procedure:

e Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% COs-.
o Seed the cells in multi-well plates at a suitable density.

o Pre-treat the cells with various concentrations of M50054 for a specified period (e.g., 1 hour).

» Induce apoptosis by adding etoposide to the cell cultures at a final concentration known to
induce apoptosis (e.g., 50 uM).[3][4]

 Incubate the cells for a period sufficient to observe apoptosis (e.g., 4.5 to 6 hours).[3][4]
o Harvest the cells by centrifugation.
e Wash the cells with cold PBS.

» Stain the cells with Annexin V-FITC and Propidium lodide according to the manufacturer's
protocol.

» Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

This protocol outlines a general procedure for an in vivo model of fulminant hepatitis induced
by an anti-Fas antibody and the evaluation of the protective effects of M50054.

Materials:

Mice (e.g., BALB/c)

Anti-Fas antibody (e.g., Jo2)

M50054

Vehicle for M50054 administration (e.g., a suitable solvent for oral gavage)

Blood collection supplies
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e Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits
Procedure:
o Acclimatize the mice to the experimental conditions.

o Administer M50054 orally to the treatment group of mice at various doses. The control group
receives the vehicle.

o After a specified pre-treatment time (e.g., 30 minutes), induce hepatitis by intraperitoneal or
intravenous injection of the anti-Fas antibody.[5]

o At a predetermined time point after antibody injection (e.g., 6 hours), collect blood samples
from the mice.

o Measure the plasma levels of ALT and AST using the respective assay Kkits to assess the
extent of liver damage.

o Compare the ALT and AST levels between the M50054-treated group and the control group
to determine the protective effect of the compound.

Signaling Pathway

2,2'-Methylenebis(1,3-cyclohexanedione) exerts its anti-apoptotic effects by intervening in the
Fas-mediated apoptosis pathway. This pathway is initiated by the binding of the Fas ligand
(FasL) to the Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily.
This binding event triggers the recruitment of the adaptor protein FADD (Fas-Associated Death
Domain), which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates
a caspase cascade, leading to the activation of executioner caspases, most notably caspase-3.
Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately
leading to the morphological and biochemical hallmarks of apoptosis.

M50054 has been shown to inhibit the activation of caspase-3, although the precise upstream
target of its inhibitory action within this cascade has not been fully elucidated in the provided
search results. It is known that the compound does not directly inhibit the enzymatic activity of
mature caspase-3.[1] This suggests that M50054 may act on a component upstream of or at
the level of pro-caspase-3 processing.
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Visual Representation of the Signaling Pathway
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Caption: Fas-mediated apoptosis pathway and the inhibitory point of 2,2'-methylenebis(1,3-
cyclohexanedione).

Conclusion

2,2'-Methylenebis(1,3-cyclohexanedione) is a promising small molecule with well-documented
anti-apoptotic properties. Its ability to inhibit caspase-3 activation makes it a valuable tool for
studying the mechanisms of programmed cell death and a potential lead compound for the
development of novel therapeutics for diseases characterized by excessive apoptosis, such as
certain forms of hepatitis and chemotherapy-induced alopecia.[2] This technical guide provides
a comprehensive summary of the foundational research on this compound, including its

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1662973?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/11755132/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

synthesis, characterization, and biological activity. The detailed experimental protocols and the
signaling pathway diagram are intended to facilitate further research and development efforts in
this area. Future studies should focus on elucidating the precise molecular target of M50054
within the caspase activation cascade and on conducting more extensive preclinical and
clinical evaluations to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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